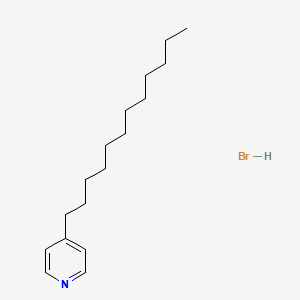
4-Dodecylpyridine--hydrogen bromide (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dodecylpyridine–hydrogen bromide (1/1) is a chemical compound that consists of a pyridine ring substituted with a dodecyl group and paired with hydrogen bromide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dodecylpyridine–hydrogen bromide (1/1) typically involves the alkylation of pyridine with a dodecyl halide, followed by the addition of hydrogen bromide. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of 4-Dodecylpyridine–hydrogen bromide (1/1) may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Dodecylpyridine–hydrogen bromide (1/1) undergoes various chemical reactions, including:
Substitution Reactions: The pyridine ring can undergo nucleophilic substitution reactions, where the hydrogen bromide can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridine ring can be oxidized or reduced under specific conditions.
Addition Reactions: The dodecyl group can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridine derivatives, while oxidation reactions may produce pyridine N-oxides.
Wissenschaftliche Forschungsanwendungen
4-Dodecylpyridine–hydrogen bromide (1/1) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of surfactants and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Dodecylpyridine–hydrogen bromide (1/1) involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The dodecyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Dodecylpyridine: Similar structure but without the hydrogen bromide component.
4-Dodecylpyridine–hydrochloride: Similar compound with hydrochloride instead of hydrogen bromide.
4-Dodecylpyridine–sulfate: Another similar compound with sulfate as the counterion.
Uniqueness
4-Dodecylpyridine–hydrogen bromide (1/1) is unique due to the presence of the hydrogen bromide, which imparts specific chemical properties such as increased solubility in water and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for various applications where these properties are desired.
Eigenschaften
CAS-Nummer |
80887-50-9 |
|---|---|
Molekularformel |
C17H30BrN |
Molekulargewicht |
328.3 g/mol |
IUPAC-Name |
4-dodecylpyridine;hydrobromide |
InChI |
InChI=1S/C17H29N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18-16-14-17;/h13-16H,2-12H2,1H3;1H |
InChI-Schlüssel |
HUQASMIUEJRISG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=NC=C1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-[(2-Hydroxyphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B14432416.png)
![Benzoic acid, 3,5-bis[(1-oxo-2-propenyl)amino]-](/img/structure/B14432425.png)
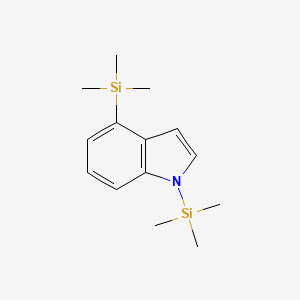
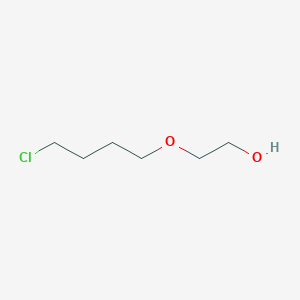
![1-[(5-Methylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14432442.png)
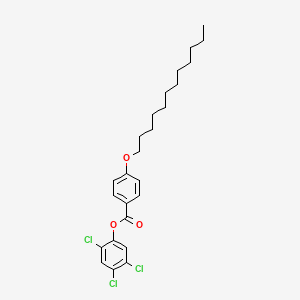
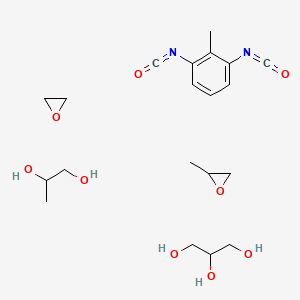

![6-[2-(2,6-Dimethylphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14432459.png)

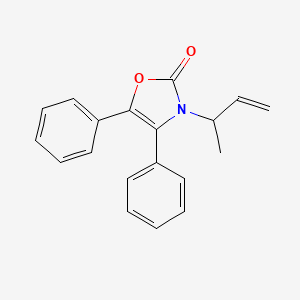
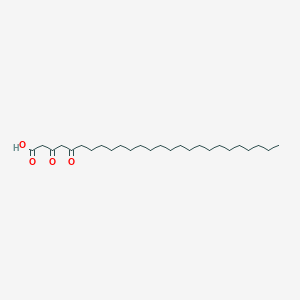
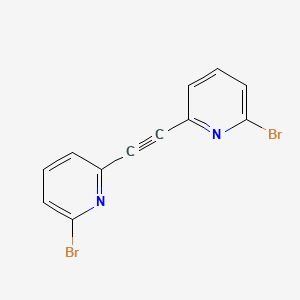
phosphane](/img/structure/B14432490.png)
